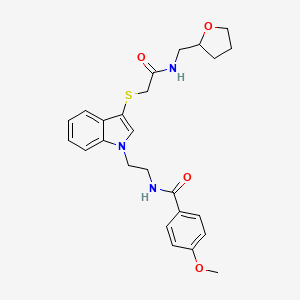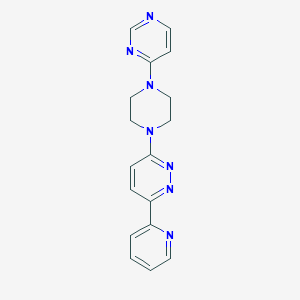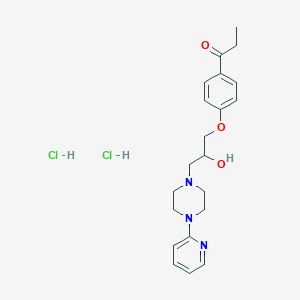![molecular formula C26H33N5OS B2758221 N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-50-0](/img/structure/B2758221.png)
N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a benzylpiperidine moiety, which is often found in pharmaceutical drugs due to its ability to mimic the structure of various neurotransmitters .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is quite complex, with a benzylpiperidine group attached to a quinazoline group via an amide linkage. The quinazoline group also appears to have a sulfanylidene substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as its polarity, solubility, stability, and melting/boiling points would need to be determined experimentally .科学的研究の応用
Pharmacological Applications : This compound's derivatives have been explored for their potential as diuretic and antihypertensive agents. A study by Rahman et al. (2014) synthesized a series of derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic activities, finding compounds with potent activity comparable to standard drugs like metolazone and prazosin (Rahman et al., 2014).
Antimicrobial Activity : The application of related compounds in the synthesis of disubstituted dihydroquinolines, which are known for their antimicrobial properties, has been explored. Yunnikova et al. (2019) investigated the interaction between 1,3-dioxolane and primary/secondary aromatic amines, finding that certain derivatives showed significant microbiological activity (Yunnikova et al., 2019).
Cancer Research : Studies have also been conducted on amino- and sulfanyl-derivatives of benzoquinazolinones for potential anticancer activity. Nowak et al. (2015) synthesized such derivatives and found that some compounds, especially those with sulfanyl groups, exhibited significant anticancer activities against certain cell lines (Nowak et al., 2015).
Enzyme Inhibition : Sulfonamide derivatives of quinazoline compounds have been studied for their enzyme inhibitory potential. Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity against enzymes like yeast α-glucosidase (Abbasi et al., 2019).
Synthesis of Novel Compounds : The role of related compounds in the synthesis of novel chemical entities has been a focus of research. For instance, Kuroda et al. (2013) explored the reaction of ynamides with benzophenone imines, leading to the selective synthesis of polysubstituted dihydroquinolines (Kuroda et al., 2013).
Antituberculosis Activity : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, finding some compounds with significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
将来の方向性
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5OS/c32-24(28-21-14-17-31(18-15-21)19-20-9-3-1-4-10-20)13-5-2-8-16-27-25-22-11-6-7-12-23(22)29-26(33)30-25/h1,3-4,6-7,9-12,21-22H,2,5,8,13-19H2,(H,28,32)(H,27,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGFAGOCPFWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCCCN=C2C3C=CC=CC3=NC(=S)N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

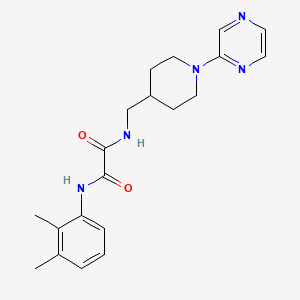
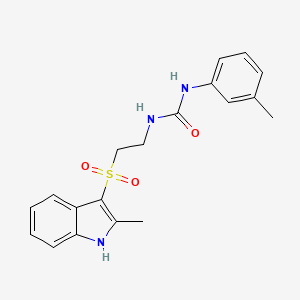




![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)
